(2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide

Catalog No.
S6973039
CAS No.
M.F
C12H13BrClFN2O
M. Wt
335.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluor...

Product Name

(2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide

IUPAC Name

(2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide

Molecular Formula

C12H13BrClFN2O

Molecular Weight

335.60 g/mol

InChI

InChI=1S/C12H13BrClFN2O/c13-10-3-8(14)2-1-7(10)5-17-6-9(15)4-11(17)12(16)18/h1-3,9,11H,4-6H2,(H2,16,18)/t9-,11+/m1/s1

InChI Key

XFCGUVOYGNFCBJ-KOLCDFICSA-N

Canonical SMILES

C1C(CN(C1C(=O)N)CC2=C(C=C(C=C2)Cl)Br)F

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)N)CC2=C(C=C(C=C2)Cl)Br)F
(2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide is a chemical compound with a complex structure and diverse chemical properties. This compound belongs to the class of pyrrolidine carboxamide derivatives and is used in various fields of scientific research and industry. In this paper, we will explore the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of this compound.
(2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide is a compound with the molecular formula C14H14BrClFN2O and a molecular weight of 355.63 g/mol. This compound is a small molecule drug and its chemical structure is shown in Figure 1.
Figure 1: Chemical structure of (2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide
This compound was first synthesized and characterized by researchers from the Tokyo University of Science in 2007. Since then, this compound has been the subject of several studies aimed at investigating its physical and chemical properties, biological properties, and potential applications in various fields of research and industry.
(2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide is a white to off-white crystalline powder with a melting point of 158-163°C. This compound is sparingly soluble in water and moderately soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. It has a moderate logP value of 3.2, indicating that it has a moderate lipophilicity and a moderate ability to penetrate cell membranes.
The chemical properties of this compound are characterized by its functional groups, including an amide group, a pyrrolidine ring, a fluorine atom, and a phenyl ring with a bromo and chloro substituent. These functional groups contribute to the chemical reactivity and bioactivity of the compound and make it a versatile starting material for the synthesis of more complex molecules.
The synthesis of (2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide involves several steps, including the condensation of 2-bromo-4-chlorophenylacetonitrile with (S)-4-fluoro-2-pyrrolidinylmethanol, followed by acylation with acyl chloride to yield the desired product. The reaction scheme is shown in Figure 2.
Figure 2: Synthetic route for (2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide
The characterization of this compound is typically done using various spectroscopic and chromatographic techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These techniques allow for the identification and quantification of the compound and its impurities and provide important information about its purity, stability, and overall quality.
The analysis of (2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide typically involves the use of various analytical methods, including HPLC, gas chromatography (GC), and MS. These methods are used to determine the purity, identity, and concentration of the compound in various sample matrices, including biological fluids and tissues.
Bioanalytical methods for determining the pharmacokinetic profile of this compound in vivo have also been developed. These methods typically involve the extraction of the compound from various biological matrices, followed by analysis using HPLC-MS or LC-MS/MS. These methods allow for the determination of the compound's bioavailability, half-life, and clearance in various animal models and provide important information about its safety and efficacy.
The biological properties of (2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide have been extensively studied. This compound exhibits potent and selective inhibitory activity against the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse into presynaptic neurons. Inhibition of DAT leads to increased dopamine levels in the synapse and is associated with the treatment of dopamine-related disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
In addition to its DAT inhibitory activity, this compound has also been shown to exhibit moderate activity against the serotonin transporter (SERT) and the norepinephrine transporter (NET). This broad-spectrum activity makes it a potential candidate for the treatment of various neuropsychiatric disorders.
In vitro and in vivo toxicity studies have been conducted to evaluate the safety of (2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide. These studies have shown that this compound exhibits good tolerability and low toxicity in various animal models.
However, it should be noted that toxicity and safety data for this compound are limited and further studies are needed to better understand its safety profile and potential side effects, particularly in human trials.
(2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide has several potential applications in scientific research, including:
- As a tool compound for the investigation of dopamine-related disorders such as Parkinson's disease, ADHD, and drug addiction
- As a lead compound for the development of new and improved drugs targeting the dopamine transporter
- As a pharmacological probe for the investigation of the dopamine transporter's structure and function
- As a scaffold for the development of new and diverse molecules with potentially therapeutic activities in various fields, such as cancer, cardiovascular, and infectious diseases.
Research on (2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide is ongoing, with several studies investigating its potential therapeutic properties and translational applications in various fields of research and industry.
(2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide has potential implications in various fields of research and industry, including:
- Neuroscience: This compound's potent DAT inhibitory activity makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease, ADHD, and drug addiction.
- Drug discovery: As a lead compound, this compound could serve as a starting point for the development of new and improved drugs targeting the dopamine transporter and for the development of other novel molecules with therapeutic potential in various fields.
- Chemical biology: This compound's broad-spectrum activity against monoamine transporters makes it a useful tool for the investigation of the structure and function of these transporters at the molecular and cellular levels.
- Materials science: This compound's unique structure and chemical properties make it a potential building block for the synthesis of new and diverse materials with potential applications in various fields such as nanotechnology and sensors.
Despite its potential in various fields of research and industry, (2S,4R)-1-[(2-bromo-4-chlorophenyl)methyl]-4-fluoropyrrolidine-2-carboxamide has several limitations, including:
- Limited safety and toxicity data in human trials
- Limited bioavailability and poor pharmacokinetic profile
- Limited understanding of its mechanism of action and potential side effects.
for research on this compound include:
- Further investigation of its mechanism of action and structure-activity relationship
- Development of novel pharmaceutical formulations to improve its bioavailability and pharmacokinetic profile
- Preclinical and clinical studies to evaluate its potential safety and efficacy in human populations
- Exploration of its potential applications in diverse fields such as materials science and chemical ecology.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

333.98838 g/mol

Monoisotopic Mass

333.98838 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-26-2023

Explore Compound Types